1-(1-Naphthyl)-1H-1,2,3-triazole
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Overview
Description
1-(1-Naphthyl)-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The naphthyl group attached to the triazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Naphthyl)-1H-1,2,3-triazole can be synthesized through a variety of methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions, producing the triazole ring with high efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Naphthyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.
Substitution: Electrophilic substitution reactions can occur at the naphthyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include naphthoquinone derivatives, reduced triazole compounds, and various substituted naphthyl-triazole derivatives.
Scientific Research Applications
1-(1-Naphthyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.
Industry: It is utilized in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1-(1-Naphthyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The naphthyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor or activator of various biological processes .
Comparison with Similar Compounds
1-Naphthol: A naphthalene derivative with a hydroxyl group, used in the synthesis of dyes and pharmaceuticals.
2-Naphthol: An isomer of 1-naphthol with similar applications.
Naphthylphthalamic acid: A compound used as an auxin transport inhibitor in plant biology.
Uniqueness: 1-(1-Naphthyl)-1H-1,2,3-triazole stands out due to its unique combination of the naphthyl and triazole moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
81945-58-6 |
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Molecular Formula |
C12H9N3 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-naphthalen-1-yltriazole |
InChI |
InChI=1S/C12H9N3/c1-2-6-11-10(4-1)5-3-7-12(11)15-9-8-13-14-15/h1-9H |
InChI Key |
WZQAAPMYCFUSOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=CN=N3 |
Origin of Product |
United States |
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